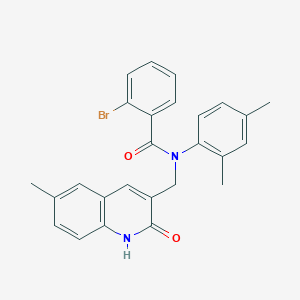![molecular formula C24H20ClFN2O3 B7706257 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide](/img/structure/B7706257.png)
1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide, also known as DAPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit gamma-secretase activity. Gamma-secretase is an enzyme that cleaves amyloid precursor protein (APP) which is involved in the formation of beta-amyloid plaques, a hallmark of Alzheimer's disease. DAPT has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide acts as a gamma-secretase inhibitor by binding to the active site of the enzyme. This binding prevents the cleavage of APP, leading to a decrease in the production of beta-amyloid plaques. 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide also inhibits Notch signaling by preventing the cleavage of the Notch receptor, which is necessary for downstream signaling.
Biochemical and Physiological Effects:
1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition to its effects on beta-amyloid plaques, 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease. 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide has also been shown to have anti-tumor effects in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide in lab experiments is its specificity for gamma-secretase and Notch signaling. This allows for targeted inhibition of these pathways without affecting other cellular processes. However, 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide can have off-target effects on other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide. One area of interest is the development of more stable and soluble analogs of 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide for use in experiments. Another area of interest is the study of 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide in combination with other therapies for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the potential anti-tumor effects of 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide and its implications in cancer research.
Synthesemethoden
1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-bromophenyl acetic acid with diethyl sulfamoyl chloride to form 4-(diethylsulfamoyl)phenylacetic acid. This intermediate is then reacted with 2-(piperidin-1-yl)acetic acid to form 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide has been extensively used in scientific research for its ability to inhibit gamma-secretase activity. This inhibition leads to a decrease in the production of beta-amyloid plaques, which are associated with Alzheimer's disease. 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide has also been used in the study of Notch signaling, a pathway involved in cell differentiation and development. 1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide has been shown to block Notch signaling, which has potential implications in cancer research.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O3/c1-31-22-11-7-18(25)14-20(22)27-23(29)17-6-10-21-16(13-17)3-2-12-28(21)24(30)15-4-8-19(26)9-5-15/h4-11,13-14H,2-3,12H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKZLZPGDYLKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

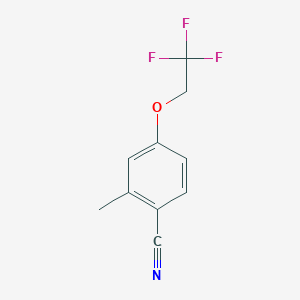
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706189.png)
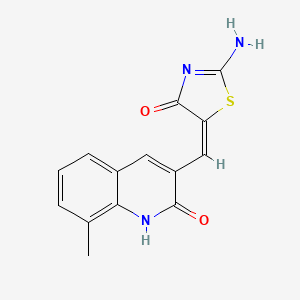
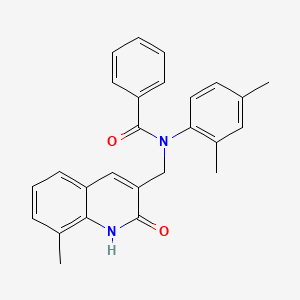
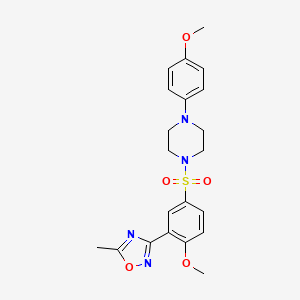
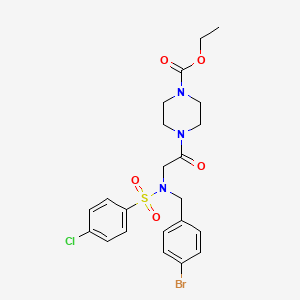
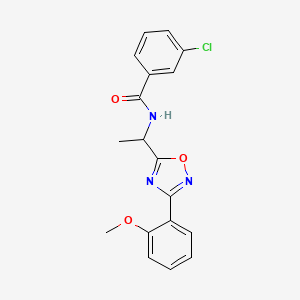
![2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706229.png)
![ethyl 4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7706232.png)
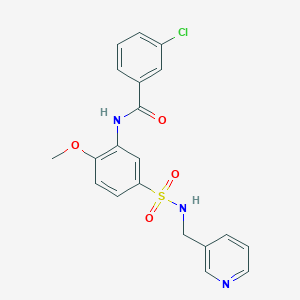


![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706264.png)
